molecular formula C11H11N3O B13872287 3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile CAS No. 39561-01-8

3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile

Cat. No.: B13872287
CAS No.: 39561-01-8
M. Wt: 201.22 g/mol
InChI Key: KNRYHMUIZJKQGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or nitriles under acidic or basic conditions. One common method involves the reaction of 6-methoxy-1H-benzimidazole with propionitrile in the presence of a catalyst such as sodium metabisulphite .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and high-temperature conditions to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in cell division and proliferation. The compound’s methoxy group enhances its binding affinity to these targets, leading to effective inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

39561-01-8

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile

InChI

InChI=1S/C11H11N3O/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

KNRYHMUIZJKQGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCC#N

Origin of Product

United States

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